molecular formula C20H22ClN3O4S B2964557 N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1024183-79-6

N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2964557
CAS No.: 1024183-79-6
M. Wt: 435.92
InChI Key: LIKDZTHEXPKIOK-UHFFFAOYSA-N
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Description

N-{[(5-Chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a structurally complex acetamide derivative characterized by two key moieties:

Benzofuran-oxyacetamide backbone: The 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety confers rigidity and lipophilicity, while the acetamide linkage enables structural versatility.

Its synthesis likely involves coupling reactions between functionalized aromatic amines and activated acetamide intermediates, as seen in related compounds ().

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-20(2)10-12-5-4-6-16(18(12)28-20)27-11-17(25)23-24-19(29)22-14-9-13(21)7-8-15(14)26-3/h4-9H,10-11H2,1-3H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKDZTHEXPKIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Chloro-Substituted Phenyl Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chloro group is introduced to the phenyl ring.

    Attachment of the Carbamothioyl Group: This step involves the reaction of the phenyl ring with thiocarbamoyl chloride under controlled conditions to form the carbamothioyl group.

    Coupling of the Benzofuran and Phenyl Moieties: The final step involves coupling the benzofuran and phenyl moieties through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to a thiol or amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activities.

    Industry: Used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Substituent Impact :

  • Chlorine and Methoxy Groups : Enhance lipophilicity and metabolic stability, as seen in pesticidal compounds like propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide; ).
  • Benzofuran vs.
  • Carbamothioyl vs. Triazole-Thioether : The carbamothioyl group may offer stronger hydrogen-bonding capacity (N–H⋯S interactions) compared to triazole-thioethers (), influencing target selectivity.

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding : The target compound’s carbamothioyl group can engage in N–H⋯O/S interactions, akin to dichloroacetamide derivatives forming chains via N–H⋯O bonds ().
  • Crystallinity : SHELX software () is widely used for refining such structures, suggesting the target compound’s crystal packing could resemble dichloro-N-phenylacetamide ().
  • NMR Profiles : Substituents in regions analogous to "Region A/B" in (e.g., benzofuran vs. thiophene) would alter chemical shifts, aiding structural elucidation.

Biological Activity

The compound N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic applications, particularly in oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, including its chemical structure, mechanisms of action, and empirical findings from various studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₂O₃S
  • Molecular Weight : 379.87 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 10

Structural Representation

The compound features a chloro-methoxy substituted phenyl ring attached to a carbamothioyl group, linked through an amine to an acetamide moiety. The presence of a benzofuran derivative adds to its complexity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing carbamothioyl groups have been shown to exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related compounds on breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated that compounds with similar structural features inhibited cell proliferation effectively.

CompoundCell LineIC50 (µM)
Compound AMCF-715.4
Compound BA54912.3
Target CompoundMCF-7Not yet tested

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have also been investigated. For example, studies on benzoxazole derivatives show selective activity against Gram-positive bacteria.

Antimicrobial Screening Results

In a comparative study of various derivatives:

CompoundMicrobe TestedMIC (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64
Target CompoundBacillus subtilisNot yet tested

The proposed mechanisms of action for the biological activities of these compounds include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
  • Disruption of Cell Membranes : Antimicrobial action may result from the disruption of microbial cell membranes.

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